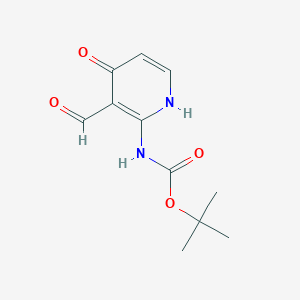

tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is a derivative of carbamic acid, with a tert-butyl group attached to the nitrogen of the carbamate function .

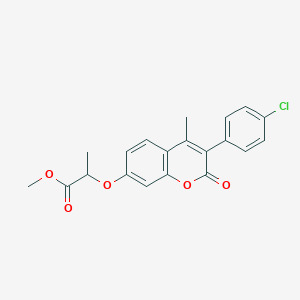

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with hydroxy and formyl substituents at the 3rd and 4th positions, respectively . The carbamate group is attached to the pyridine ring at the 2nd position .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.24 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

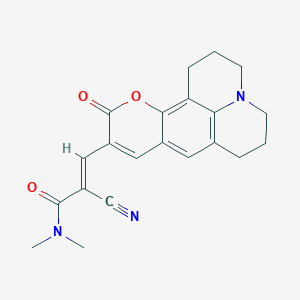

Photocatalyzed Amination and Cascade Reactions

A study by Wang et al. (2022) highlights the application of a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photocatalyzed amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. These compounds have significant potential in constructing diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

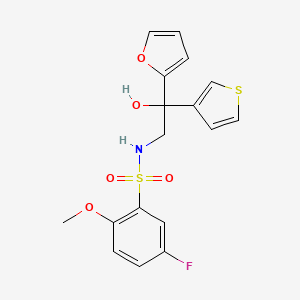

Synthesis of N-(Boc) Nitrone Equivalents

Research by Guinchard et al. (2005) on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates illustrates their synthesis from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their behavior as N-(Boc)-protected nitrones. These findings underscore the utility of such compounds as building blocks in organic synthesis, facilitating the creation of N-(Boc)hydroxylamines and expanding the toolkit available for chemical synthesis (Guinchard et al., 2005).

Carbocyclic Analogues of Nucleotides

The synthesis of carbocyclic analogues of 2′-deoxyribonucleotides using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate is reported by Ober et al. (2004). This intermediate is crucial for the enantioselective synthesis of these analogues, showcasing the role of tert-butyl carbamates in nucleotide analogue synthesis (Ober et al., 2004).

Dye-Sensitized Solar Cells

A study on the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells by Boschloo et al. (2006) demonstrates the impact on solar cell performance. Although not directly related to tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate, it provides insight into the broader applications of tert-butylpyridine derivatives in enhancing the efficiency of solar cells (Boschloo et al., 2006).

Eigenschaften

IUPAC Name |

tert-butyl N-(3-formyl-4-oxo-1H-pyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-9-7(6-14)8(15)4-5-12-9/h4-6H,1-3H3,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXVGSXEVOWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)

![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)

![1-(2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2922394.png)

![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)

![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)

![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)